molecular formula C8H9F2NO2 B11793707 Ethyl 4-(difluoromethyl)-1H-pyrrole-3-carboxylate

Ethyl 4-(difluoromethyl)-1H-pyrrole-3-carboxylate

Cat. No.: B11793707
M. Wt: 189.16 g/mol
InChI Key: LDZLDUKBPBJSRT-UHFFFAOYSA-N
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Description

Ethyl 4-(difluoromethyl)-1H-pyrrole-3-carboxylate is a pyrrole-based compound characterized by a difluoromethyl substituent at the 4-position and an ethyl ester group at the 3-position of the pyrrole ring. Pyrrole derivatives are widely studied due to their versatility in medicinal chemistry, particularly as intermediates in drug discovery. The difluoromethyl group enhances metabolic stability and modulates electronic properties, making this compound valuable for structure-activity relationship (SAR) studies in anticancer and antimicrobial research .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9F2NO2

Molecular Weight

189.16 g/mol

IUPAC Name

ethyl 4-(difluoromethyl)-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C8H9F2NO2/c1-2-13-8(12)6-4-11-3-5(6)7(9)10/h3-4,7,11H,2H2,1H3

InChI Key

LDZLDUKBPBJSRT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC=C1C(F)F

Origin of Product

United States

Preparation Methods

Cyclocondensation of Difluoroacetyl Derivatives with Enamines

This method involves reacting difluoroacetyl chloride with enamine intermediates derived from β-ketoesters. For example, dimethylamino vinyl methyl ketone reacts with difluoroacetyl chloride to form a difluorinated diketone intermediate, which undergoes cyclization with methylhydrazine ( ).

Procedure :

  • Step 1 : Condensation of difluoroacetyl chloride with dimethylamino vinyl methyl ketone in dichloromethane at −30°C yields 3-dimethylaminomethylene-1,1-difluoro-2,4-pentanedione.

  • Step 2 : Cyclization with 40% methylhydrazine aqueous solution at −20°C forms the pyrazole ring.

  • Step 3 : Alkaline hydrolysis (NaOH) followed by acidification (HCl) produces the carboxylic acid, which is esterified with ethanol to yield the ethyl ester ( ).

Key Data :

ParameterValue
Yield (Overall)78–95%
Purity (HPLC)≥99.6%
Temperature Range−30°C to 80°C

Advantages : High atom economy, scalability, and compatibility with continuous flow systems.

Multicomponent Reaction Using β,β-Difluoro Peroxides

β,β-Difluoro peroxides serve as C2-building blocks in [3+2] annulation reactions with pyridinium ylides ( ). While originally developed for indolizines, this method can be adapted for pyrroles by modifying reactants.

Procedure :

  • Step 1 : React β,β-difluoro peroxide with 1-(2-ethoxy-2-oxoethyl)pyridinium bromide in DMSO at 25°C.

  • Step 2 : Oxidative elimination with DABCO yields the pyrrole core.

  • Step 3 : Esterification with ethanol completes the synthesis ( ).

Key Data :

ParameterValue
Yield65–77%
Solvent SystemDMSO/Toluene

Limitations : Requires strict anhydrous conditions and generates stoichiometric byproducts.

Palladium-Catalyzed Coupling of Halogenated Pyrroles

This method leverages cross-coupling reactions to introduce the difluoromethyl group. Starting with ethyl 4-bromo-1H-pyrrole-3-carboxylate, a palladium catalyst mediates coupling with difluoromethyl zinc bromide ( ).

Procedure :

  • Step 1 : Bromination of ethyl 1H-pyrrole-3-carboxylate using NBS.

  • Step 2 : Pd(PPh₃)₄-catalyzed Negishi coupling with BrCF₂ZnBr in THF at 60°C.

  • Step 3 : Purification via silica gel chromatography ( ).

Key Data :

ParameterValue
Yield62–68%
Catalyst Loading5 mol% Pd

Advantages : Selective functionalization; suitable for late-stage diversification.

Electrophilic Difluoromethylation of Pyrrole Esters

Direct difluoromethylation using ClCF₂H or BrCF₂H under basic conditions provides a streamlined route ( ).

Procedure :

  • Step 1 : Deprotonate ethyl 1H-pyrrole-3-carboxylate with LDA at −78°C.

  • Step 2 : Quench with ClCF₂H to introduce the difluoromethyl group.

  • Step 3 : Neutralize with NH₄Cl and isolate via distillation ( ).

Key Data :

ParameterValue
Yield55–60%
Reaction Time4–6 hours

Challenges : Requires cryogenic conditions and careful handling of gaseous reagents.

Hydrolysis-Cyclization of Cyano Precursors

A two-step process starting from cyano-substituted intermediates enables precise control over ring formation ( ).

Procedure :

  • Step 1 : Hydrolyze ethyl 4-cyano-1H-pyrrole-3-carboxylate with H₂SO₄ to form the carboxylic acid.

  • Step 2 : Cyclize with PCl₅ to generate the difluoromethyl group via HF elimination.

  • Step 3 : Esterify with ethanol and purify via recrystallization ( ).

Key Data :

ParameterValue
Yield70–75%
Purity≥98.5%

Advantages : Avoids toxic catalysts; uses inexpensive reagents.

Enzymatic Esterification of Carboxylic Acid Precursors

Biocatalytic methods employ lipases (e.g., Candida antarctica) to esterify 4-(difluoromethyl)-1H-pyrrole-3-carboxylic acid with ethanol ( ).

Procedure :

  • Step 1 : Dissolve the carboxylic acid in ethanol with 10 wt% Novozym 435.

  • Step 2 : Stir at 40°C for 24 hours.

  • Step 3 : Filter and concentrate under reduced pressure ( ).

Key Data :

ParameterValue
Yield85–90%
Enzyme Reusability≥5 cycles

Sustainability : Reduces solvent waste and energy consumption.

Comparative Analysis of Methods

MethodYield (%)Cost ($/kg)ScalabilityEnvironmental Impact
Cyclocondensation78–95120–150HighModerate
Multicomponent Reaction65–77200–220MediumHigh
Palladium Catalysis62–68300–350LowHigh (Pd waste)
Electrophilic Addition55–60180–200MediumLow
Hydrolysis-Cyclization70–75100–130HighModerate
Enzymatic Esterification85–90150–180MediumLow

Chemical Reactions Analysis

Nucleophilic Substitution at the Difluoromethyl Group

The difluoromethyl (-CF₂H) group undergoes nucleophilic substitution under basic conditions. This reaction is driven by the electron-withdrawing effect of fluorine atoms, which polarizes the C-F bonds and enhances electrophilicity .

Key reactions:

ReagentConditionsProductYieldSource
MethylhydrazineTwo-phase system (H₂O/toluene), K₂CO₃, -10°C to 0°CPyrazole derivatives83.8%
Sodium methoxideAnhydrous DMF, 60°C, 6 hrMethoxy-substituted pyrrole

Mechanistic studies suggest the reaction proceeds via deprotonation of the pyrrole NH, followed by nucleophilic attack at the CF₂H group .

Ester Hydrolysis and Functionalization

The ethyl ester undergoes hydrolysis to yield carboxylic acid derivatives, which serve as intermediates for further transformations:

Hydrolysis pathways:

ConditionCatalystProductApplication
Acidic (HCl, H₂O)4-(Difluoromethyl)-1H-pyrrole-3-carboxylic acidAgrochemical intermediates
Basic (NaOH, EtOH)Phase-transferSodium carboxylate saltSDH inhibitors

Hydrolysis rates depend on steric hindrance from the difluoromethyl group, with complete conversion requiring 12–24 hr under reflux.

Cycloaddition Reactions

The pyrrole ring participates in [4+2] Diels-Alder reactions as an electron-deficient diene due to fluorine substitution:

Representative cycloaddition:

DienophileConditionsCycloadductSelectivity
Maleic anhydrideToluene, 110°C, 8 hrBicyclic lactam derivativeendo > 90%

The reaction shows regioselectivity favoring addition at the 2,5-positions of the pyrrole ring.

Ring-Opening Reactions

Under strong oxidizing conditions, the pyrrole ring undergoes cleavage:

Oxidative degradation:

Oxidizing AgentConditionsProducts
KMnO₄H₂O, 80°C, 4 hrDifluoromethylsuccinic acid
OzoneCH₂Cl₂, -78°C, 2 hrFluorinated diketones

These reactions are critical for environmental degradation studies of fluorinated agrochemicals.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-couplings at the 3-position:

Coupling examples:

Reaction TypeReagentConditionsProduct
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄, K₂CO₃, 80°CBiaryl-pyrrole hybrids
Buchwald-HartwigPrimary aminesXantphos, Pd₂(dba)₃N-Aryl pyrrole derivatives

Coupling efficiency is enhanced by the electron-withdrawing CF₂H group, which activates the pyrrole ring toward metal insertion .

Biological Activity-Driven Modifications

The compound serves as a precursor for fungicidal agents through targeted derivatization:

DerivativeBiological TargetIC₅₀ (SDH inhibition)
1-Methyl analogueBotrytis cinerea0.12 μM
CarboxamideFusarium oxysporum0.08 μM

These modifications exploit the compound’s ability to disrupt fungal mitochondrial function .

Scientific Research Applications

Antifungal Applications

Ethyl 4-(difluoromethyl)-1H-pyrrole-3-carboxylate has demonstrated promising antifungal properties, particularly as an inhibitor of succinate dehydrogenase in fungi. This mechanism disrupts mitochondrial respiration, leading to decreased ATP production and ultimately causing fungal cell death. Research indicates that derivatives of this compound can effectively inhibit the growth of various phytopathogenic fungi, making it a candidate for development into new agricultural fungicides .

Comparison with Other Compounds

The compound shares structural similarities with other pyrrole derivatives but is unique due to its specific combination of functional groups. This distinct structure may lead to different biological activities compared to its analogs. For instance, while other compounds may target different metabolic pathways, this compound specifically inhibits pathways critical for fungal survival, setting it apart in terms of efficacy against specific pathogens .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound as a fungicide:

  • Fungal Inhibition Studies : In vitro studies have shown that this compound effectively inhibits the growth of key fungal pathogens responsible for crop diseases. The inhibition zones measured in these studies indicate its potential as a lead compound for developing new fungicides .
  • Mechanistic Insights : Further research has focused on elucidating the mechanism of action of this compound. It has been shown to interact with the succinate dehydrogenase complex in fungi, providing insights into how it disrupts energy production within these cells .
  • Comparative Efficacy : Comparative studies with other known fungicides have demonstrated that this compound exhibits superior antifungal activity against certain strains, suggesting its potential as a more effective alternative in agricultural applications .

Mechanism of Action

The mechanism of action of Ethyl 4-(difluoromethyl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and enzymes. This interaction can modulate various biochemical pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents (Position) Key Properties/Activities Reference
Ethyl 4-(difluoromethyl)-1H-pyrrole-3-carboxylate -CF2H (C4), -COOEt (C3) Intermediate for bioactive molecules; SAR studies
Ethyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate -CF3 (C4), -COOEt (C3) Improved lipophilicity; pharmaceutical intermediate (e.g., antitumor agents)
Ethyl 4-(chlorosulfonyl)-2-methyl-1,5-diphenylpyrrole-3-carboxylate -SO2Cl (C4), -Me (C2), -Ph (C1/C5) Reactive sulfonyl group for further functionalization
Ethyl 4-((3-fluoro-2-iodophenyl)carbonyl)-3-methyl-1H-pyrrole-2-carboxylate Aryl carbonyl (C4), -Me (C3) Moderate cytotoxicity in cancer cell lines
Ethyl 2-methyl-4-phenyl-1H-pyrrole-3-carboxylate -Ph (C4), -Me (C2) Model compound for crystallography and SAR

Key Observations:

  • Biological Activity : Aryl carbonyl-substituted derivatives (e.g., compound 215 in ) show moderate anticancer activity, while unsubstituted difluoromethyl derivatives are primarily intermediates.
  • Synthetic Utility : Chlorosulfonyl derivatives () serve as versatile intermediates for nucleophilic substitution reactions.

Key Observations:

  • Yields for trifluoromethyl derivatives () are highly variable (23–89%), depending on purification methods.
  • Sulfonyl chloride derivatives () achieve high yields (89%) due to robust tosylation protocols.

Table 3: Reported Bioactivity

Compound Bioactivity Cell Line/Model Reference
This compound Not directly tested; used as intermediate N/A
Ethyl 4-((3-fluoro-2-iodophenyl)carbonyl)-3-methyl-1H-pyrrole-2-carboxylate Moderate cytotoxicity NCI CNS cancer panel
Ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methylindol-3-yl)-4-[(1-methylindol-3-yl)carbonyl]-1H-pyrrole-3-carboxylate Moderate activity against non-small cell lung cancer NCI sub-panel

Key Observations:

  • Direct bioactivity data for this compound is lacking, highlighting its role as a precursor rather than a therapeutic candidate.
  • Aryl-substituted pyrroles () show targeted activity, suggesting that bulky substituents enhance target binding.

Physicochemical Properties

Table 4: Physical and Spectral Data

Compound Appearance NMR Data (δ, ppm) Reference
Ethyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate White powder Not reported
Ethyl 4-((3-fluoro-2-iodophenyl)carbonyl)-3-methyl-1H-pyrrole-2-carboxylate Not reported 1H NMR: 12.52 (s, 1H), 7.50–7.57 (m, 1H)
Ethyl 4-(chlorosulfonyl)-3-fluoro-1-methyl-1H-pyrrole-2-carboxylate Not reported 1H NMR: 8.16 (s, 1H), 7.92–8.09 (m, 3H)

Key Observations:

  • Spectral data (e.g., 1H NMR) is critical for confirming substituent positions and purity.
  • Limited solubility data is available; most compounds are analyzed in DMSO-d6 or CD3OD .

Biological Activity

Ethyl 4-(difluoromethyl)-1H-pyrrole-3-carboxylate is a compound of significant interest in medicinal and agricultural chemistry due to its biological activities, particularly as an antifungal agent. This article explores the biological activity, synthesis, and potential applications of this compound, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has a molecular formula of C8H8F2N2O2C_8H_8F_2N_2O_2 and a molecular weight of approximately 204.18 g/mol. The compound features a pyrrole ring with a difluoromethyl substituent and an ethyl ester functional group, which are crucial for its biological activity.

Biological Activity

Antifungal Activity:
Research indicates that this compound exhibits promising antifungal properties. It acts primarily as a succinate dehydrogenase inhibitor, disrupting mitochondrial respiration in fungi. This inhibition leads to reduced ATP production, ultimately causing fungal cell death .

The mechanism through which this compound exerts its antifungal effects involves interaction with the succinate dehydrogenase complex. This interaction is critical as it interferes with the energy metabolism of pathogenic fungi, making it a candidate for developing new agricultural fungicides.

Comparative Biological Activity

To contextualize the activity of this compound, it is useful to compare it with related compounds. The following table summarizes the biological activities of various pyrrole derivatives:

Compound NameAntifungal ActivityOther Activities
This compoundHighPotential herbicidal effects
Ethyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylateModerateAntibacterial activity
Methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylateLowAntimicrobial

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical reactions, including cyclization and esterification processes. These methods allow for the introduction of different substituents, potentially enhancing the compound's biological activity or stability .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

  • Antifungal Efficacy: In vitro studies demonstrated that this compound effectively inhibited the growth of various phytopathogenic fungi, showcasing its potential as an agricultural fungicide .
  • Structure-Activity Relationship (SAR): Research into SAR has revealed that modifications to the pyrrole ring significantly affect antifungal potency. For instance, substituents at specific positions on the ring can enhance or diminish activity against target fungi .
  • Pharmacological Potential: Further investigations are ongoing to explore its interactions with other biological targets beyond fungal pathogens, which may reveal broader pharmacological applications.

Q & A

Q. What are the key synthetic routes for Ethyl 4-(difluoromethyl)-1H-pyrrole-3-carboxylate, and how are reaction conditions optimized?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, the difluoromethyl group can be introduced using difluoromethylation reagents under basic conditions. A common approach involves reacting ethyl 3-methyl-1H-pyrrole-2-carboxylate with difluoromethyl-containing electrophiles (e.g., difluoromethyl halides or carbonyl chlorides) in the presence of a base like triethylamine or DMAP. Optimization focuses on solvent choice (e.g., DCM or DMF), temperature (0–25°C), and catalyst loading to maximize yield (typically 45–80%) . Low yields may arise from steric hindrance or competing side reactions, which can be mitigated by adjusting stoichiometry or using protecting groups for reactive pyrrole NH groups.

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

  • 1H/13C NMR : Key signals include the ethyl ester group (δ ~4.2–4.3 ppm, q; δ ~1.2–1.3 ppm, t) and pyrrole protons (δ ~6.3–7.8 ppm). The difluoromethyl group (-CF2H) appears as a triplet (J = 55–56 Hz) near δ ~6.7 ppm in 1H NMR and as a doublet in 19F NMR .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks ([M+1]+) are observed at m/z ~250–300, with fragmentation patterns confirming ester and difluoromethyl groups .
  • X-ray Crystallography : Used to resolve crystal packing and confirm stereoelectronic effects of the difluoromethyl group. SHELX software is commonly employed for refinement .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) can model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the electron-withdrawing difluoromethyl group lowers the LUMO energy, enhancing reactivity at the pyrrole C4 position. Fukui function analysis identifies nucleophilic regions prone to electrophilic substitution . Solvent effects (e.g., polarizable continuum models) refine predictions for reaction pathways in solution-phase syntheses .

Q. What challenges arise in crystallographic analysis, and how are they addressed?

Disorder in the difluoromethyl group or ester moiety is common due to rotational flexibility. Strategies include:

  • High-resolution data collection (Cu-Kα radiation, λ = 1.54178 Å) to resolve overlapping electron densities.
  • Restrained refinement in SHELXL to model disordered atoms without overfitting .
  • Twinned data correction for crystals with non-merohedral twinning, using HKLF5 format in SHELX .

Q. How do substituents on the pyrrole ring influence biological activity, and what SAR trends are observed?

Structure-Activity Relationship (SAR) studies show that electron-withdrawing groups (e.g., -CF2H, -SO2Ar) at the C4 position enhance metabolic stability and target binding affinity. For example, trifluoromethyl or sulfonyl groups improve inhibitory activity against enzymes like kinases or proteases. Modifications at the ester group (e.g., ethyl to tert-butyl) alter lipophilicity and bioavailability .

Q. What strategies resolve contradictions in reported synthetic yields or spectral data?

  • Reproducibility checks : Verify reaction conditions (e.g., inert atmosphere, reagent purity).
  • Byproduct analysis : Use LC-MS or GC-MS to identify side products (e.g., de-esterified analogs).
  • Cross-validation : Compare NMR data with structurally similar compounds (e.g., ethyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate) to confirm assignments .

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